molecular formula C18H17ClN2OS B2619041 3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one CAS No. 556009-85-9

3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one

Cat. No.: B2619041
CAS No.: 556009-85-9
M. Wt: 344.86
InChI Key: SGPPZVYSIHOBKS-UHFFFAOYSA-N
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Description

3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The chlorination of the quinazolinone core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Thiol Group Introduction: The thiol group can be introduced by reacting the chlorinated quinazolinone with thiourea under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as primary amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Amino or alkoxy derivatives of the quinazolinone.

Scientific Research Applications

3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological pathways involving quinazolinones.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one
  • 3-(4-Isopropyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one
  • 3-(4-Methyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one

Uniqueness

3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one is unique due to the presence of the sec-butyl group, which may confer distinct steric and electronic properties compared to its analogs. These properties can influence the compound’s biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-(4-butan-2-ylphenyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-3-11(2)12-4-7-14(8-5-12)21-17(22)15-9-6-13(19)10-16(15)20-18(21)23/h4-11H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPPZVYSIHOBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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